Pyro-L-glutaminyl-L-glutamine
Description
Properties
IUPAC Name |
5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAITOFTZJRIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Pyro-L-glutaminyl-L-glutamine involves the formal condensation of L-pyroglutamine and L-glutamine. This process can be carried out using liquid chromatography-mass spectrometry (LC-MS) analysis, where N-terminal glutamine and glutamic acid residues in proteins or peptides cyclize to pyroglutamic acid during the analysis .
Chemical Reactions Analysis
Pyro-L-glutaminyl-L-glutamine undergoes various chemical reactions, including cyclization and condensation reactions. During LC-MS analysis, free glutamine and glutamic acid cyclize to pyroglutamic acid in the electrospray ionization source . The compound can also form by-products such as pyroglutamylglutamine diketopiperazine during the condensation of pyroglutamic acid active ester with C-protected glutaminyl derivatives . Common reagents used in these reactions include isotopic internal standards to correct for in-source pyroglutamic acid formation .
Scientific Research Applications
Pyro-L-glutaminyl-L-glutamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In metabolomics and metabolism research, it is used to study the circadian metabolome and the role of metabolites in human physiology . The compound is also relevant in cancer research, where it serves as a precursor for the synthesis of glutamic acid and other important metabolites . Additionally, it has applications in the food industry, where it is used to enhance the flavor of foods and improve the functional properties of proteins .
Mechanism of Action
The mechanism of action of Pyro-L-glutaminyl-L-glutamine involves the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate . This reaction is catalyzed by enzymes such as L-glutaminases, which hydrolyze free L-glutamine in solution . The compound also plays a role in various metabolic pathways, including the tricarboxylic acid cycle and the synthesis of pyrimidines and fatty acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Functional and Clinical Comparisons
L-Glutamine
- Role: Non-essential amino acid critical for immune cell function, nitrogen transport, and gut integrity .
- Applications: Animal feed additive (efficacy in non-ruminants but requires rumen protection in ruminants) . Reduces paclitaxel-induced peripheral neuropathy in cancer patients (10 g oral dose) .
L-Alanyl-L-Glutamine
- Role : Stable dipeptide used to bypass glutamine degradation in IV formulations.
- Applications :
This compound
- Role: Metabolic intermediate with diagnostic and regulatory functions.
- Applications :
Gamma-Glutamylglutamic Acid
Mechanistic Insights and Pathways
Metabolic Pathways
Stability and Bioavailability
- Cyclic structure of this compound enhances metabolic stability, whereas linear dipeptides (e.g., L-alanyl-L-glutamine) rely on peptide transporters for absorption .
Q & A
Q. How can researchers reliably identify and quantify Pyro-L-glutaminyl-L-glutamine in complex biological matrices?
Methodological Answer :
- Use high-resolution chromatography (e.g., GC-MS or HPLC) coupled with Kovats Retention Index (RI) values (2395.4–2698.9) for isomer differentiation .
- Structural confirmation via SMILES notation and mass spectrometry (e.g., Q-TOF) ensures specificity. Reference databases like HMDB0039229 provide validated spectral data .
- For quantification, employ internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects.
Q. What factors influence the stability of this compound in experimental solutions?
Methodological Answer :
- Stability is pH-, temperature-, and time-dependent. Degradation rates increase under alkaline conditions (>pH 7.5) and elevated temperatures (>4°C), similar to L-glutamine’s behavior .
- Use lyophilized formulations for long-term storage. For in vitro studies, prepare fresh solutions in neutral buffers (e.g., PBS) and validate stability via HPLC at multiple timepoints .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer :
- Source validation : Ensure compound purity (>95% via HPLC) and confirm stereochemistry (e.g., circular dichroism) to exclude impurities or isomers .
- Experimental controls : Include glutamine-free and isomer-specific controls to isolate effects. For metabolic studies, pair with isotope tracing (e.g., ¹³C-labeled compounds) to track utilization pathways .
- Data normalization : Use cell-type-specific metabolic baselines (e.g., glutaminase activity assays) to contextualize findings .
Q. What strategies are effective for synthesizing this compound with high enantiomeric purity?
Methodological Answer :
- Use solid-phase peptide synthesis (SPPS) with Fmoc-protected glutamine derivatives to minimize side reactions. Post-synthesis, purify via preparative HPLC and validate using NMR (e.g., ¹H/¹³C) .
- Avoid hydrolysis artifacts by optimizing reaction conditions (e.g., low-temperature ammoniation) and monitoring intermediates via TLC .
Q. How can researchers design experiments to study the compound’s role in microbial or mammalian metabolic pathways?
Methodological Answer :
- Metabolomic profiling : Combine LC-MS/MS with stable isotope-resolved metabolomics (SIRM) to trace this compound into downstream products (e.g., glutamate, glutathione) .
- Gene knockout models : Use CRISPR-Cas9 to silence glutaminase (GLS) or glutamine synthetase (GLUL) in cell lines, then assess metabolic flux via ¹³C-NMR .
Data Analysis & Contradiction Resolution
Q. How should conflicting Kovats RI values for this compound isomers be addressed?
Methodological Answer :
Q. What analytical methods differentiate this compound from structurally similar dipeptides (e.g., L-alanyl-L-glutamine)?
Methodological Answer :
- Tandem mass spectrometry (MS/MS) : Compare fragmentation patterns; pyroglutamyl derivatives lack N-terminal amines, yielding distinct ion spectra .
- Enzymatic digestion : Use γ-glutamyl transpeptidase to hydrolyze glutamyl bonds, followed by UPLC to detect cleavage products .
Experimental Design Considerations
Q. What are critical parameters for in vitro studies assessing this compound’s cellular effects?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
